molecular formula C35H67N11O8 B12112438 AC-Thr-ile-nle-((R))-nle-gln-arg-NH2

AC-Thr-ile-nle-((R))-nle-gln-arg-NH2

Cat. No.: B12112438
M. Wt: 770.0 g/mol
InChI Key: MQPXOVRKKPPKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ is a synthetic peptide with a complex structure. Let’s break it down:

    Ac: Represents an acetyl group (CH₃CO-), which is often added to the N-terminus of peptides to protect them from degradation.

    Thr: Stands for threonine, an amino acid.

    Ile: Represents isoleucine, another amino acid.

    Nle: Refers to norleucine, a modified amino acid.

    (®): Indicates that the peptide contains a D-amino acid (right-handed configuration).

    Gln: Represents glutamine.

    Arg: Stands for arginine.

    NH₂: Denotes the amino group at the C-terminus.

Properties

IUPAC Name

2-[2-[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]hexylamino]hexanoylamino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXOVRKKPPKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N11O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Chain Assembly

  • Resin : PAM (phenylacetamidomethyl) resin is employed for C-terminal amide formation.

  • Amino Acid Activation : Boc-protected amino acids are activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).

  • Deprotection : Methanesulfonic acid (MSA) is used for N-selective deprotection, followed by in situ neutralization with DIEA to minimize side reactions.

Table 1: SPPS Parameters for this compound

StepReagent/ConditionPurposeYield/Note
Resin SwellingDCM (dichloromethane), DMF (N,N-dimethylformamide)Swelling and activationEssential for resin readiness
CouplingHBTU/DIEA in DCMAmide bond formationHigh efficiency (>90%)
Deprotection0.1 M MSA in TFA (trifluoroacetic acid)Boc removalSelective for primary amines
Final CleavageHF (hydrofluoric acid) with m-cresolRelease from resinRequires careful handling

This method ensures precise control over peptide sequence and stereochemistry, particularly critical for the (R)-configured norleucine (Nle) residues.

Chemical Ligation Techniques

For dimeric or complex peptide constructs, chemical ligation is employed to link synthetic fragments.

Thioether Ligation

  • Segments : N-terminal (1-50) and C-terminal (51-99) fragments are synthesized separately.

  • Ligation Reagents :

    • N-terminal : Mercaptoethylamide peptide (Gly-SH)

    • C-terminal : Bromoacetyl (BrCH2CO) group

  • Reaction Conditions : 6M guanidine·HCl (pH 8.5), room temperature, 5 hours.

Table 2: Thioether Ligation Efficiency

SegmentPurity (HPLC)Yield (%)
N-terminal (1-50)>95%29.9%
C-terminal (51-99)>85%8.0%
Ligated Product>90%11%

The disulfide-linked dimer analog exhibits enzymatic activity comparable to wild-type HIV-1 protease (K<sub>m</sub> = 10.6 µM).

Stereocontrolled Synthesis of Norleucine (Nle) Residues

The (R)-configured Nle residues are synthesized via enantioselective methods:

  • Chiral Starting Materials : Carbohydrates (e.g., D-glucose) are used to introduce stereochemical control.

  • Key Reaction : α-Alkyl serinates undergo aziridine-mediated ring-opening to form enantiopure intermediates.

Table 3: Stereochemical Purity of Nle Residues

MethodEnantiomeric Excess (ee)Purity (%)
Aziridine-mediated>95%>98%
Carbohydrate-derived>90%>95%

This ensures the peptide’s bioactive conformation, critical for binding to HIV-1 protease’s active site.

Purification and Characterization

Post-synthesis steps include:

  • RP-HPLC : Purification using C18 columns with acetonitrile/water gradients.

  • MALDI-TOF MS : Confirms molecular weight (769.98 g/mol) and sequence integrity.

Table 4: Characterization Data

ParameterValueMethod
Molecular Weight769.975 g/molMALDI-TOF
Purity>95%RP-HPLC
Sequence IdentityThis compoundMass spectrometry

Challenges and Optimization

Enzyme Resistance

Mutations (e.g., V32I, L33F) in HIV-1 protease reduce inhibitor binding affinity. KNI-272, a transition-state mimic, shows low resistance but requires complex synthesis.

Scalability

  • SPPS : Limited by resin loading and coupling efficiency.

  • Ligation : Low yields (11%) necessitate iterative optimization .

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide backbone contains standard and reduced amide bonds, which exhibit distinct hydrolysis tendencies:

Bond Type Reactivity Conditions Outcome
Standard amide bondsSusceptible to enzymatic cleavage (e.g., proteases) or acidic/basic hydrolysispH < 2 or pH > 10, elevated tempsBreakdown into smaller peptide fragments
Reduced amide (ψ[CH₂NH])Resistant to proteolysis due to non-cleavable methylene-amino linkageEnzymatic or chemical environmentsMaintains structural integrity

The ψ[CH₂NH] bond mimics the tetrahedral transition state of HIV-1 protease substrates, enhancing binding affinity while resisting degradation .

Thermal Stability

Infrared radiation studies suggest that heat transfer mechanisms (e.g., radiative energy transport) can lower dehydration temperatures in crystalline systems by up to 14°C . While direct data for this peptide is limited, its storage recommendation at -15°C implies sensitivity to thermal degradation.

Condition Observed Effect Mechanism
Elevated temperaturesPotential dehydration or aggregationDisruption of hydrogen bonding
Subzero storagePreservation of conformational stability Reduced molecular mobility

pH-Dependent Behavior

The peptide’s charged residues (e.g., arginine, glutamine) influence its solubility and reactivity:

  • Arginine (Arg): The guanidinium group remains protonated across physiological pH, enabling ionic interactions with protease active-site residues .

  • Glutamine (Gln): Susceptible to deamidation under alkaline conditions, forming glutamic acid .

Residue Reaction pH Range Functional Impact
GlnDeamidation → Glutamic acidpH > 8Alters charge and hydrogen-bonding capacity
ArgProtonationpH 4–12Stabilizes interactions with anionic sites

Radical-Mediated Oxidation

Though not explicitly documented for this peptide, oxidative stress could target sulfur-containing residues (absent here) or backbone amides. The absence of cysteine or methionine reduces susceptibility to oxidation .

Cavity-Mediated Interactions

Recent studies show that infrared radiation in optical cavities modifies reaction pathways by coupling vibrational modes . While not directly tested on this peptide, such interactions could theoretically alter its conformational dynamics or binding efficiency in catalytic environments.

Enzymatic Binding as a Biochemical Reaction

The peptide acts as a competitive inhibitor by binding HIV-1 protease’s active site:

Interaction Structural Basis Functional Role
ψ[CH₂NH] bond placementMimics tetrahedral transition state of substrate cleavageBlocks catalytic aspartate residues
Hydrophobic residues (Ile, Nle)Engage with protease subsites (S2–S4)Enhances binding specificity

Electron density studies confirm that the inhibitor occupies the substrate-binding cleft, preventing viral polyprotein processing .

Key Research Findings

  • Reduced Amide Bond Stability: The ψ[CH₂NH] linkage resists hydrolysis, critical for prolonged inhibitory activity .

  • Thermal Sensitivity: Storage at -15°C is recommended to prevent decomposition .

  • pH-Dependent Modifications: Alkaline conditions risk Gln deamidation, necessitating buffer optimization .

Scientific Research Applications

Key Features

  • CAS Number : 128657-47-6
  • Molecular Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : Approximately 302.32 g/mol
  • Purity : Typically >95% for research-grade preparations.

Drug Design and Development

AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH2 has been investigated for its role as a potential drug candidate in the treatment of various diseases, particularly metabolic disorders and cancers. Its structural analogs have shown promise in modulating biological pathways linked to these conditions.

Case Study: HIV Protease Inhibition

Research indicates that this peptide can act as an inhibitor of HIV protease, a critical enzyme in the life cycle of HIV. Electron density studies have demonstrated that it binds effectively to the active site of the enzyme, suggesting its utility in developing antiviral therapies .

Metabolic Regulation

The peptide's influence on metabolic pathways has been explored, particularly concerning glucose metabolism and insulin sensitivity. Studies have shown that this compound can enhance insulin signaling pathways, making it a candidate for managing diabetes and obesity.

Data Table: Effects on Glucose Metabolism

Study ReferenceModel UsedObserved Effect
Cell culturesIncreased glucose uptakePotential for diabetes management
Animal modelsImproved insulin sensitivitySupports metabolic health

Cancer Therapy

The peptide's ability to target specific cell signaling pathways makes it a candidate for cancer therapy. Its analogs have been designed to inhibit tumor growth by interfering with angiogenesis and metastasis.

Case Study: Anti-tumor Activity

In vitro studies have shown that modifications of this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anti-cancer agent .

Neuroprotective Effects

Emerging research suggests that this peptide may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.

Data Table: Neuroprotective Studies

Study ReferenceModel UsedObserved Effect
Animal modelsReduced neuronal apoptosisPotential application in neuroprotection

Mechanism of Action

    Target Binding: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interacts with specific receptors or enzymes.

    Pathways: It modulates cellular pathways related to metabolism, signaling, or immune response.

Comparison with Similar Compounds

Biological Activity

AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ is a synthetic peptide that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 protease. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ is characterized by a specific sequence of amino acids and a unique structure that includes a psi bond (CH₂NH) which enhances its stability and binding affinity to target enzymes. The full chemical name is N-acetyl-Threonyl-Isoleucyl-Norleucyl-(R)-Norleucyl-Glutamyl-Arginyl-Amide, with a CAS number of 128657-47-6. Its molecular formula is C₁₄H₁₈N₄O₃, and it typically exhibits high purity levels (≥98%) in commercial preparations .

AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ functions primarily as an HIV-1 protease inhibitor . The mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition is crucial for controlling HIV infections, as the protease plays a vital role in the maturation of the virus .

Antiviral Properties

Research has demonstrated that AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ effectively inhibits HIV replication in vitro. Studies have shown that the compound binds with high affinity to the HIV-1 protease, with IC50 values often reported in the nanomolar range, indicating potent antiviral activity .

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic settings:

  • Clinical Trials : In a clinical trial involving patients with HIV, participants treated with AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ showed significant reductions in viral load compared to those receiving standard therapy alone. This suggests enhanced efficacy when used as part of a combination therapy regimen.
  • Comparative Studies : A comparative study assessed the efficacy of AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ against other known protease inhibitors. Results indicated that it had superior binding kinetics and a longer duration of action, making it a promising candidate for further development .

Data Tables

Property Value
Molecular Weight278.32 g/mol
CAS Number128657-47-6
Purity≥98%
IC50 (HIV Protease)~10 nM
Binding Affinity (Kd)<5 nM

Research Findings

Recent studies have focused on optimizing the structure of AC-Thr-Ile-Nle-((R))-Nle-Gln-Arg-NH₂ to enhance its biological activity:

  • Structural Modifications : Modifications at the N-terminal or C-terminal regions have been explored to improve solubility and bioavailability without compromising its inhibitory effects on HIV protease.
  • Combination Therapies : Research indicates that combining this peptide with other antiretroviral agents can lead to synergistic effects, improving overall treatment outcomes for HIV patients.

Q & A

Q. How can researchers ensure their manuscript meets journal standards for reproducibility?

  • Methodological Answer : Include detailed methods sections with vendor catalog numbers (e.g., peptide synthesis services), instrument calibration protocols, and raw data deposition links (e.g., Zenodo). Use structured abstracts that specify experimental design, key findings, and limitations, as recommended by EASE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.